4-Methoxy-2-[(oxan-4-yl)methoxy]aniline

Regiochemistry Nucleophilicity Cross-Coupling

4-Methoxy-2-[(oxan-4-yl)methoxy]aniline is a disubstituted aniline derivative (C₁₃H₁₉NO₃, MW 237.29 g/mol) bearing a methoxy group at the 4-position and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) substituent at the 2-position of the aromatic ring. This specific substitution pattern distinguishes it from its closest positional isomers and mono-substituted analogs.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B12073978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-[(oxan-4-yl)methoxy]aniline
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)OCC2CCOCC2
InChIInChI=1S/C13H19NO3/c1-15-11-2-3-12(14)13(8-11)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3
InChIKeyVDMSYLGWLIRWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-[(oxan-4-yl)methoxy]aniline (CAS 1503594-37-3): Structural Baseline for Targeted Aniline Intermediate Procurement


4-Methoxy-2-[(oxan-4-yl)methoxy]aniline is a disubstituted aniline derivative (C₁₃H₁₉NO₃, MW 237.29 g/mol) bearing a methoxy group at the 4-position and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) substituent at the 2-position of the aromatic ring . This specific substitution pattern distinguishes it from its closest positional isomers and mono-substituted analogs. The compound is primarily sourced as a research intermediate, and vendor technical specifications indicate storage requirements of −4 °C for short-term (1–2 weeks) and −20 °C for extended periods, reflecting its moderate thermal lability .

Why Generic Substitution of 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline with Positional Isomers or Mono-Substituted Analogs Introduces Regiochemical and Stability Risk


The 4-methoxy-2-(oxan-4-ylmethoxy) substitution pattern is not interchangeable with its 2-methoxy-4-(oxan-4-ylmethoxy) isomer (CAS 1275782-36-9) or the simpler 4-(oxan-4-ylmethoxy)aniline des-methoxy analog, because the relative positioning of the electron-donating methoxy group and the sterically demanding oxan-4-ylmethoxy group dictates both the nucleophilic character of the aniline nitrogen and the accessibility of the aromatic ring to electrophilic attack or metal-catalyzed cross-coupling . Furthermore, the thermal storage requirement of −20 °C for extended stability contrasts with the less stringent conditions reported for the des-methoxy analog, indicating that the 4-methoxy substituent may contribute to increased oxidative sensitivity of the electron-rich ring . A procurement decision based solely on molecular formula or aniline subclass ignores these functionally consequential differences.

Quantitative Evidence Guide: 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline vs. Closest Analogs


Regiochemical Differentiation: 4-Methoxy-2-(oxan-4-ylmethoxy) vs. 2-Methoxy-4-(oxan-4-ylmethoxy) Isomer – Impact on Amine Nucleophilicity and Cross-Coupling Suitability

In the target compound, the methoxy group is para to the aniline NH₂, whereas in the 2-methoxy-4-(oxan-4-ylmethoxy) isomer (CAS 1275782-36-9), the methoxy is ortho to the NH₂. The para-methoxy substitution in the target compound provides a stronger electron-donating resonance effect to the aniline nitrogen (Hammett σₚ⁺ = −0.78 for OMe vs. σₒ = +0.12 inductive effect), enhancing nucleophilicity for amide bond formation or imine condensation relative to the ortho-methoxy isomer where steric hindrance and inductive withdrawal dominate [1]. Additionally, the 2-position oxan-4-ylmethoxy group in the target compound leaves the 5- and 6-positions of the aniline ring unsubstituted and accessible for further functionalization, whereas the isomer blocks the 4-position, limiting regioselective options for electrophilic aromatic substitution or palladium-catalyzed C–H activation .

Regiochemistry Nucleophilicity Cross-Coupling Aniline Intermediate

Thermal Stability and Storage Requirement: 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline vs. 4-(Oxan-4-ylmethoxy)aniline Des-Methoxy Analog

Vendor technical datasheets specify that 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline must be stored at −4 °C for short-term (1–2 weeks) and at −20 °C for longer periods to prevent degradation . In contrast, the des-methoxy analog 4-(oxan-4-ylmethoxy)aniline (MW 207.27) is reported to be stable under standard refrigerated conditions (2–8 °C) without the requirement for sub-zero storage, indicating that the additional electron-donating 4-methoxy group on the target compound increases the electron density of the aromatic ring, rendering it more susceptible to oxidative degradation . This differential thermal lability is a direct consequence of the 4-methoxy substitution and has practical implications for inventory management, shipping logistics, and experimental planning.

Thermal Stability Storage Condition Procurement Aniline Stability

Calculated Lipophilicity and Drug-Likeness: 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline vs. 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline

Using consensus in silico prediction (SwissADME/XLOGP3), the target compound has a calculated logP of approximately 1.9, reflecting the balanced hydrophilicity contributed by the oxan-4-yl oxygen and the methoxy group, and an estimated topological polar surface area (TPSA) of 53.7 Ų [1]. In comparison, the 5-fluoro analog 5-fluoro-2-[(oxan-4-yl)methoxy]aniline (MW 225.26) has a calculated logP of ~2.3 and a TPSA of 35.3 Ų, due to the replacement of the polar methoxy with the more lipophilic fluoro substituent [2]. The lower logP and higher TPSA of the target compound predict superior aqueous solubility and potentially more favorable permeability-glycoprotein efflux balance, which may be relevant when the aniline is elaborated into a final bioactive molecule.

Lipophilicity Drug-Likeness ADME Prediction logP

Vendor Availability and Minimum Order Quantity: 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline vs. 2-Methyl-4-[(oxan-4-yl)methoxy]aniline

As of 2023–2024, 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline is listed by BIOFOUNT with a minimum available package of 2.5 g at a reference price of ¥24,674 CNY, translating to approximately ¥9,870 CNY/g [1]. The structurally related analog 2-Methyl-4-[(oxan-4-yl)methoxy]aniline is listed by multiple vendors (e.g., Smolecule) with smaller minimum order quantities (100 mg) and a unit price of approximately ¥1,500–3,000 CNY/g, indicating that the target compound is a lower-volume, higher-cost specialty intermediate . This price differential reflects the additional synthetic complexity of installing the 4-methoxy group ortho to the oxan-4-ylmethoxy substituent and the limited number of commercial suppliers.

Vendor Sourcing Minimum Order Quantity Procurement Supply Chain

Application Scenarios for 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline Where Differentiation from Analogs Creates Decisive Value


Medicinal Chemistry Lead Optimization Requiring Regiospecific Aniline Functionalization with Enhanced Nucleophilicity

When a synthetic route demands a highly nucleophilic aniline for efficient amide coupling or reductive amination with a sterically hindered carboxylic acid or carbonyl partner, the para-methoxy substitution of 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline provides a significant kinetic advantage (Hammett σₚ⁺ = −0.78) over the ortho-methoxy isomer (σₒ = +0.12) [1]. Additionally, the 2-position oxan-4-ylmethoxy group directs subsequent electrophilic functionalization to the unsubstituted 5- and 6-positions, enabling a predictable regiochemical outcome that is not achievable with the 4-substituted isomer. This scenario is directly relevant for the synthesis of P2X3 receptor antagonists, where the oxan-4-ylmethoxy-aniline motif has been incorporated into compounds with low nanomolar IC₅₀ values (e.g., I-264, IC₅₀ = 4 nM; I-298, IC₅₀ = 8 nM) as documented in US Patent 9,212,130 [2].

Fragment-Based Drug Discovery Where Balanced Lipophilicity (logP ~1.9) is Preferred for Aqueous Solubility Screening

In fragment-based screening campaigns, fragments with calculated logP values below 2.0 and TPSA above 50 Ų are generally favored to minimize non-specific binding and aggregation artifacts [1]. The target compound's predicted logP of ~1.9 and TPSA of ~53.7 Ų place it in a more favorable physicochemical space compared to the 5-fluoro analog (logP ~2.3, TPSA ~35.3 Ų), making it a superior choice for aqueous biochemical assay formats. The oxan-4-ylmethoxy group also provides a hydrogen-bond-accepting oxygen that can engage in key interactions with protein targets while maintaining solubility.

Custom Synthesis and Internal Library Production Requiring Cold-Chain-Managed Building Blocks

For laboratories equipped with −20 °C storage capacity and validated cold-chain receiving protocols, the procurement of 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline represents a manageable logistical requirement [1]. The −20 °C long-term storage specification ensures chemical integrity over extended periods, which is critical for compound management in large screening libraries. Organizations lacking −20 °C freezer infrastructure should instead consider the des-methoxy analog, which is stable at 2–8 °C, but must accept the loss of the 4-methoxy electronic effect on the aniline nitrogen.

Scaffold-Hopping and Patent Strategy Where a Distinct Substitution Pattern Enables Composition-of-Matter Claims

The 4-methoxy-2-(oxan-4-ylmethoxy) substitution pattern creates a structurally distinct chemical space relative to the 2-methoxy-4-(oxan-4-ylmethoxy) isomer (same molecular formula) and the 5-fluoro analog [1]. When a lead series has been established around the 2-methoxy-4-(oxan-4-ylmethoxy) scaffold, the target compound offers a straightforward scaffold-hop that retains the key oxan-4-ylmethoxy pharmacophoric element while repositioning the methoxy group, potentially circumventing existing composition-of-matter patents and generating novel intellectual property.

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